molecular formula C7H6BrFO2S B12507717 3-Bromo-5-methylbenzene-1-sulfonyl fluoride

3-Bromo-5-methylbenzene-1-sulfonyl fluoride

Cat. No.: B12507717
M. Wt: 253.09 g/mol
InChI Key: SAKXNBAVCFOOBW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-methylbenzene-1-sulfonyl fluoride typically involves the sulfonylation of 3-bromo-5-methylbenzene. One common method includes the reaction of 3-bromo-5-methylbenzene with sulfuryl chloride (SO2Cl2) in the presence of a catalyst such as aluminum chloride (AlCl3) under controlled temperature conditions . The reaction proceeds as follows:

3-Bromo-5-methylbenzene+SO2Cl23-Bromo-5-methylbenzene-1-sulfonyl chloride\text{3-Bromo-5-methylbenzene} + \text{SO}_2\text{Cl}_2 \rightarrow \text{3-Bromo-5-methylbenzene-1-sulfonyl chloride} 3-Bromo-5-methylbenzene+SO2​Cl2​→3-Bromo-5-methylbenzene-1-sulfonyl chloride

The resulting sulfonyl chloride is then treated with hydrogen fluoride (HF) to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Mechanism of Action

The mechanism of action of 3-Bromo-5-methylbenzene-1-sulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with nucleophilic sites on biological molecules, such as enzymes and proteins . The bromine and methyl groups on the benzene ring can also influence the compound’s reactivity and selectivity in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-methylbenzene-1-sulfonyl fluoride is unique due to its combination of bromine, methyl, and sulfonyl fluoride functional groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various substitution and reduction reactions makes it a valuable intermediate in organic chemistry .

Properties

Molecular Formula

C7H6BrFO2S

Molecular Weight

253.09 g/mol

IUPAC Name

3-bromo-5-methylbenzenesulfonyl fluoride

InChI

InChI=1S/C7H6BrFO2S/c1-5-2-6(8)4-7(3-5)12(9,10)11/h2-4H,1H3

InChI Key

SAKXNBAVCFOOBW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)Br)S(=O)(=O)F

Origin of Product

United States

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